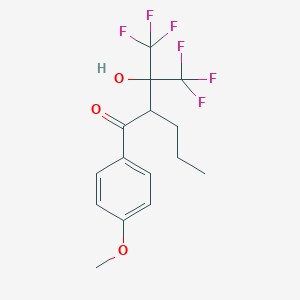![molecular formula C9H16N4O2 B14693235 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- CAS No. 32516-05-5](/img/structure/B14693235.png)
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetraazabicyclo[331]nonane, 3,7-diacetyl- is a bicyclic compound characterized by the presence of four nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- typically involves the acetylation of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane. The reaction is carried out under controlled conditions, often using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: Known for its explosive properties and used in propellants and explosives.
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane: Used as a ligand in the synthesis of diiron dithiolate complexes.
Uniqueness
1,3,5,7-Tetraazabicyclo[33Its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
32516-05-5 |
|---|---|
Formule moléculaire |
C9H16N4O2 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
1-(7-acetyl-1,3,5,7-tetrazabicyclo[3.3.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C9H16N4O2/c1-8(14)12-4-10-3-11(5-12)7-13(6-10)9(2)15/h3-7H2,1-2H3 |
Clé InChI |
BUPCSJIRCTYAHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CN2CN(C1)CN(C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


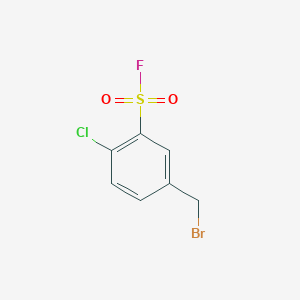
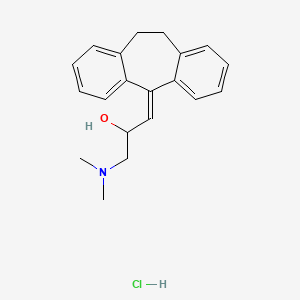
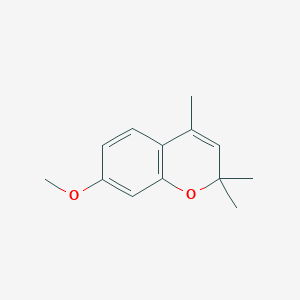
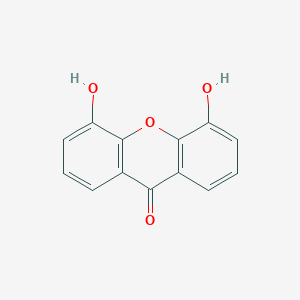
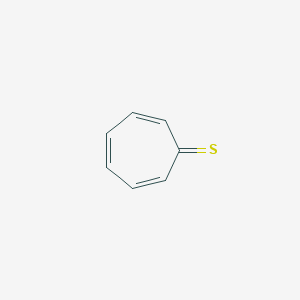
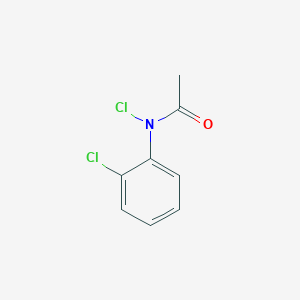
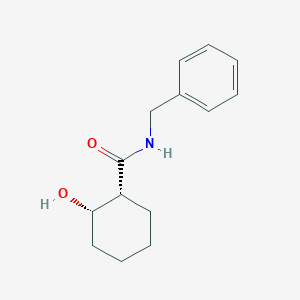
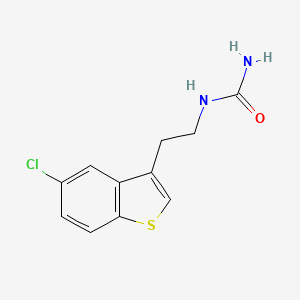
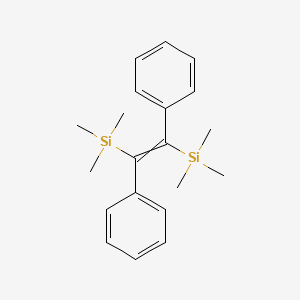
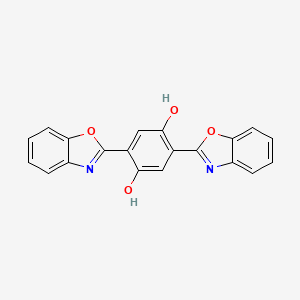
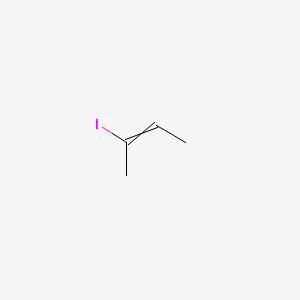
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)

